rac-tert-butyl (3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
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Overview
Description
Rac-tert-butyl (3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a synthetic compound known for its unique structure and versatility in chemical synthesis. This compound features a racemic mixture containing two stereoisomers, and its structure includes a tert-butyl ester, formyl group, and a fused bicyclic system with both pyrrolo and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production methods for this compound could involve optimizing reaction conditions for scalability, such as using suitable catalysts, adjusting temperature and pressure conditions, and employing efficient separation techniques for the racemic mixture. The goal is to ensure high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Rac-tert-butyl (3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Transforming the formyl group into a carboxylic acid or other oxidized species.
Reduction: Converting the formyl group to an alcohol or other reduced forms.
Substitution: Replacing the formyl group or other functional groups with different substituents.
Common Reagents and Conditions
Oxidation Reagents: Such as potassium permanganate, chromium trioxide, or oxygen in the presence of catalysts.
Reduction Reagents: Including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines and alcohols.
Major Products Formed: Depending on the reactions, major products may include:
Oxidized derivatives like carboxylic acids.
Reduced forms such as alcohols.
Substituted compounds with new functional groups.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block in organic synthesis, aiding in the development of complex molecules with pharmaceutical or material applications.
Biology: In biological research, derivatives of this compound may be explored for their potential bioactivity and interaction with biomolecules.
Industry: Utilized in the synthesis of advanced materials, coatings, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which rac-tert-butyl (3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate exerts its effects depends on its chemical environment and the specific reactions it undergoes. It may interact with molecular targets, participate in enzyme-catalyzed reactions, or influence cellular pathways through its structural features and functional groups.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Rac-tert-butyl (3aS,6aR)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: Stereoisomer with different spatial arrangement of atoms.
tert-Butyl (3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate): Without the racemic mixture, focusing on a specific enantiomer.
Other pyrrolo[3,4-d][1,2]oxazole derivatives: Similar core structure with variations in functional groups and substituents.
Uniqueness: Rac-tert-butyl (3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate stands out due to its specific functional groups, which offer distinct reactivity and potential for diverse applications in scientific research and industrial processes.
Properties
CAS No. |
2648851-80-1 |
---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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